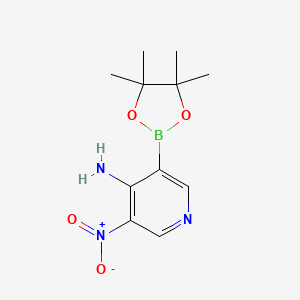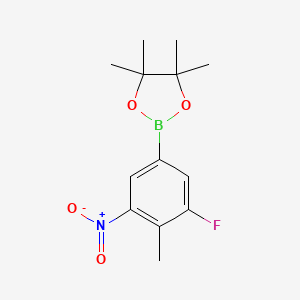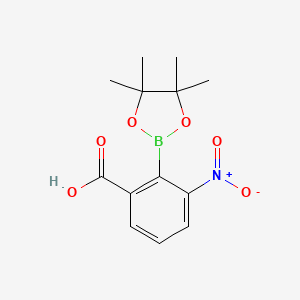
3-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: is a chemical compound that features both a nitro group and a boronic ester group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of the nitro group makes it a potential candidate for various chemical reactions, while the boronic ester group is valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the borylation of a nitro-substituted benzene derivative. One common method includes the reaction of 3-nitrobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification steps to ensure the high purity of the final product .
化学反应分析
Types of Reactions: 3-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Suzuki-Miyaura cross-coupling reactions typically use palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol
Major Products:
Oxidation: Formation of nitroso or other oxidized derivatives.
Reduction: Formation of 3-amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Substitution: Formation of various biaryl compounds depending on the coupling partner used
科学研究应用
Chemistry: In chemistry, 3-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Biology and Medicine: The nitro group can be modified to introduce various functional groups, enhancing the biological activity of the resulting compounds .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of complex organic molecules .
作用机制
The mechanism of action of 3-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid primarily involves its participation in cross-coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the final product .
相似化合物的比较
Phenylboronic acid: Lacks the nitro group, making it less reactive in certain types of reactions.
4-Nitrophenylboronic acid: Similar structure but lacks the tetramethyl-1,3,2-dioxaborolan-2-yl group, which affects its reactivity and stability.
2-Nitrophenylboronic acid: Similar structure but the position of the nitro group affects its reactivity and the types of reactions it can undergo
Uniqueness: 3-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to the presence of both the nitro group and the boronic ester group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
属性
IUPAC Name |
3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO6/c1-12(2)13(3,4)21-14(20-12)10-8(11(16)17)6-5-7-9(10)15(18)19/h5-7H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVSLGCTXRONKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
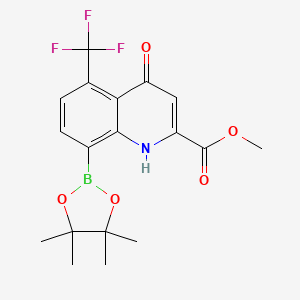
![5-Amino-3-methyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole-4-carbonitrile](/img/structure/B7958467.png)
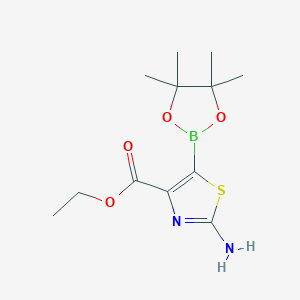
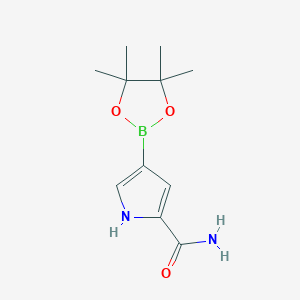
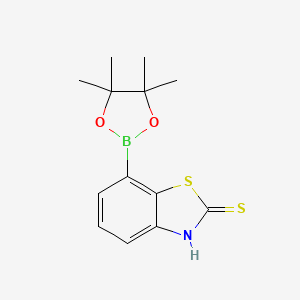
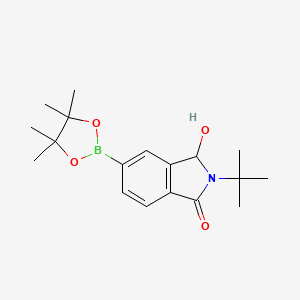
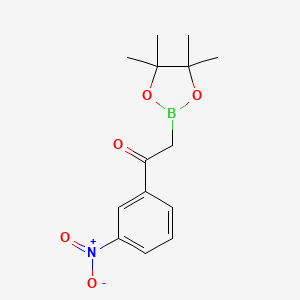

![(2E)-3-(Dimethylamino)-1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B7958526.png)
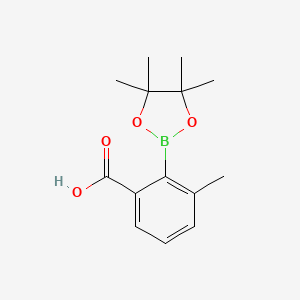
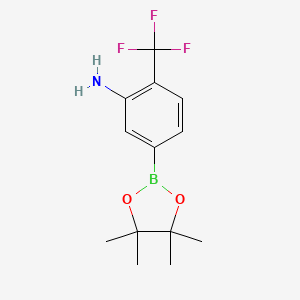
![2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B7958555.png)
